![molecular formula C20H23ClN4O B2533796 1-[(3S,4R)-3-氨基-4-(1-甲基吡唑-4-基)吡咯烷-1-基]-2-萘-1-基乙酮;盐酸盐 CAS No. 2418597-03-0](/img/structure/B2533796.png)
1-[(3S,4R)-3-氨基-4-(1-甲基吡唑-4-基)吡咯烷-1-基]-2-萘-1-基乙酮;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride is a synthetic organic compound that stands out for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyrazole ring, and a naphthalene backbone, making it a subject of interest for research and development.
科学研究应用
Chemistry: This compound is often studied for its reactivity and the various types of chemical reactions it can undergo.
Biology: Research includes its interactions with biological molecules, potential as a biochemical probe, and effects on cellular functions.
Medicine: Potential applications in drug development due to its unique structural features and possible bioactivity. Studies might explore its use in designing new therapeutic agents.
Industry: Used in the synthesis of other complex organic molecules and materials science, where its unique properties can be leveraged.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride typically involves a multi-step process:
Formation of the pyrrolidine ring: This step usually involves the reaction of appropriate starting materials under conditions that favor the formation of a pyrrolidine ring.
Introduction of the pyrazole group: The pyrazole ring is then introduced through a reaction involving a suitable precursor and a set of specific reaction conditions.
Attachment to the naphthalene backbone: This final step involves coupling the previously formed intermediates to the naphthalene backbone, often using catalytic reactions to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions is crucial to maximize yield and minimize costs. This often involves using high-efficiency catalysts, precise temperature control, and continuous monitoring of reaction progress.
化学反应分析
1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride can undergo various types of chemical reactions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize certain functional groups within the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used to reduce specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides under controlled conditions.
Common Reagents and Conditions: Depending on the desired reaction, common reagents include acids, bases, oxidizing agents, and reducing agents. Conditions may vary widely, encompassing a range of temperatures, pressures, and solvent environments.
Major Products Formed: The products formed depend heavily on the reaction conditions and the reagents used. For instance, oxidation might yield various oxygenated derivatives, while reduction could produce multiple hydrogenated compounds.
作用机制
The mechanism by which 1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride exerts its effects depends largely on its interaction with molecular targets. It typically involves binding to specific proteins or nucleic acids, altering their structure and function. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and interactions with cellular membranes.
相似化合物的比较
Other amino-pyrrolidine derivatives
Naphthalene-based compounds
Pyrazole-containing molecules
This is a pretty in-depth article about this compound. Any specific detail you’d like to dive deeper into?
属性
IUPAC Name |
1-[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-23-11-16(10-22-23)18-12-24(13-19(18)21)20(25)9-15-7-4-6-14-5-2-3-8-17(14)15;/h2-8,10-11,18-19H,9,12-13,21H2,1H3;1H/t18-,19+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIYSCGZBOGUQM-GRTNUQQKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
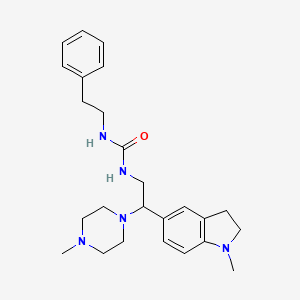
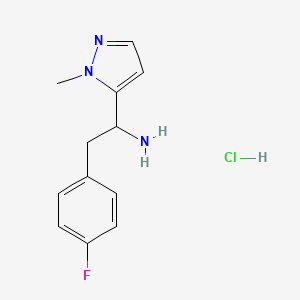
![2-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2533715.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
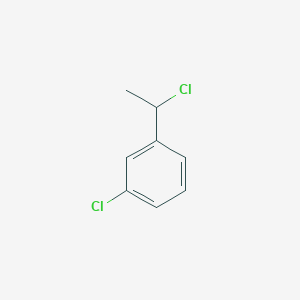
![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
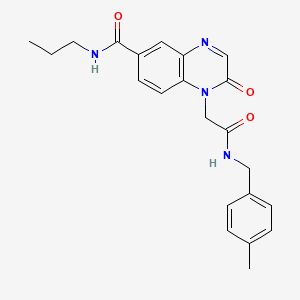

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)
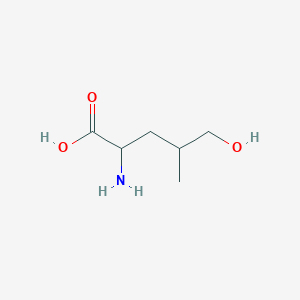
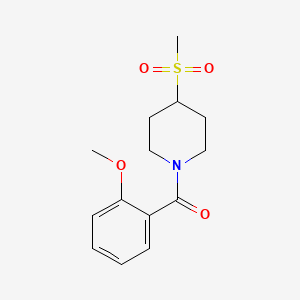
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
